2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine
Overview
Description
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine is a complex organic compound. It is related to 2-Chloromethylpyridine, which is an organohalide that consists of a pyridine core bearing a chloromethyl group . It is one of three isomeric chloromethylpyridines . It is an alkylating agent and a precursor to pyridine-containing ligands .
Scientific Research Applications
1. Application in Synthesis of Pyrimidines
- Summary of Application : This compound is used in the synthesis of pyrimidines, which are aromatic heterocyclic compounds. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
- Results or Outcomes : The anti-inflammatory effects of pyrimidines are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .
2. Application in Agrochemical and Pharmaceutical Industries
- Summary of Application : Trifluoromethylpyridine (TFMP) derivatives, which can be synthesized using this compound, are used in the protection of crops from pests. They are also used in the pharmaceutical and veterinary industries .
- Results or Outcomes : More than 20 new TFMP-containing agrochemicals have acquired ISO common names. Several TFMP derivatives are also used in the pharmaceutical and veterinary industries; five pharmaceutical and two veterinary products containing the TFMP moiety have been granted market approval .
3. Application in Protection of Carboxyl Termini of Peptides
- Summary of Application : This compound is used as a reagent for protection of carboxyl termini of peptides as 4-picolyl esters, providing a polar ‘handle’ which aids in separation and purification of the peptide .
4. Application in Synthesis of Gd3+ Diethylenetriaminepentaacetic Acid Bisamide Complex
- Summary of Application : This compound was used in the synthesis of Gd3+ diethylenetriaminepentaacetic acid bisamide complex, a Zn2±sensitive magnetic resonance imaging contrast agent .
5. Application in Synthesis of Pyridine-Containing Ligands
- Summary of Application : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group. It is a precursor to pyridine-containing ligands .
6. Application in Synthesis of p-tert-butylcalixarene
- Summary of Application : This compound was used as a reagent in base catalyzed alkylation of p-tert-butylcalixarene .
7. Application as an Alkylating Agent
- Summary of Application : 2-Chloromethylpyridine is an organohalide that consists of a pyridine core bearing a chloromethyl group. It is an alkylating agent .
8. Application in Synthesis of Nitrogen Mustards
properties
IUPAC Name |
2-[4-(chloromethyl)pyrazol-1-yl]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-5-8-6-12-13(7-8)9-3-1-2-4-11-9/h1-4,6-7H,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSJWMZWILGBGPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)N2C=C(C=N2)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-(Chloromethyl)-1H-pyrazol-1-yl)pyridine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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